molecular formula C17H20N4OS B1436794 3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione CAS No. 1017241-36-9

3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

Cat. No. B1436794
M. Wt: 328.4 g/mol
InChI Key: FGFJFJPSKUZRCI-QXMHVHEDSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazepine ring attached to a 4-methylpiperazine group and a 2-hydroxyprop-1-enyl group. The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.37 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its XLogP3-AA value, which predicts its lipophilicity, is 0.8 . The topological polar surface area is 68.5 Ų .

Scientific Research Applications

Synthesis and Derivative Development

Research has focused on synthesizing new series of thieno[2,3‐b][1,5]benzoxazepine derivatives, including compounds structurally related to the specified chemical, to explore their potential antipsychotic activity. These compounds are thienoanalogues of loxapine, showing potent neu-roleptic activities. Such synthesis efforts highlight the versatility of the base chemical structure in generating new pharmacologically active molecules (Kohara et al., 2002).

Crystallographic Studies

Crystallographic studies have identified new polymorphic forms of related compounds, such as olanzapine, which belong to the same class. These studies reveal the structural diversity of these compounds and their different crystalline forms, contributing to a better understanding of their physical and chemical properties (Thakuria & Nangia, 2011).

Chemical Reactivity and Modification

Research into the reactivity of related benzodiazepine derivatives has opened avenues for creating novel compounds with potential biological activities. Studies have detailed how these compounds can serve as precursors for further chemical modifications, leading to new molecules with varied therapeutic potentials (Gharbi et al., 2005).

Antimicrobial and Anticonvulsant Activities

Synthetic efforts have also led to the development of benzothiazepine and benzoxazepine derivatives showing promising antimicrobial and anticonvulsant activities. These studies demonstrate the potential of these compounds in addressing various medical conditions beyond their original psychotropic intentions (Chate et al., 2011; Garg et al., 2010).

Neuropharmacological Profiling

Comparative neuropharmacological profiling of novel potential atypical antipsychotic drugs, including compounds similar to the one , has been conducted. This research suggests these compounds' efficacy in mimicking or surpassing the therapeutic profiles of existing antipsychotics, with lower risks of adverse effects (Morimoto et al., 2002).

properties

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJFJPSKUZRCI-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136226319

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 2
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 3
Reactant of Route 3
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 4
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 5
Reactant of Route 5
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 6
Reactant of Route 6
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

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